molecular formula C30H24IN3O6 B11086410 (2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B11086410
M. Wt: 649.4 g/mol
InChI Key: MOCNZUWJSLEEDE-LPYMAVHISA-N
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Description

(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, an ethoxy group, an iodine atom, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the coupling of a naphthalene derivative with a substituted phenyl ring through a series of reactions such as Suzuki coupling or Heck reaction.

    Introduction of functional groups: The cyano, ethoxy, and iodine groups are introduced through specific reactions such as nucleophilic substitution, electrophilic substitution, and cyanation.

    Final assembly: The final step involves the formation of the enamide linkage through a condensation reaction between the cyano group and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

Scientific Research Applications

(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE
  • (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-AMINOPHENYL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H24IN3O6

Molecular Weight

649.4 g/mol

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C30H24IN3O6/c1-3-39-28-15-19(13-22(17-32)30(35)33-26-12-11-23(34(36)37)16-27(26)38-2)14-25(31)29(28)40-18-21-9-6-8-20-7-4-5-10-24(20)21/h4-16H,3,18H2,1-2H3,(H,33,35)/b22-13+

InChI Key

MOCNZUWJSLEEDE-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)I)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)I)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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